N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide group at position 4. The aryl moiety attached to the carboxamide is a 4-chloro-3-fluorophenyl group, which introduces both halogenated and steric/electronic modifications.
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-9-2-3-10(15)11(16)6-9/h2-7H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLKBLUPHMOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Directed Cyclization
3-Amino-6-chloropyridazine reacts with α-bromoketones (e.g., 4-dimethylaminoacetophenone-derived bromoketones) under mild basic conditions (NaHCO₃, 50°C, 12 hr), achieving 75–85% yields. The halogen atom reduces nucleophilicity at the non-adjacent nitrogen, favoring alkylation at the desired position. Substituting chlorine with fluorine (3-amino-6-fluoropyridazine) marginally improves yields (80–88%) but requires harsher conditions (57% HI, reflux).
Key Reaction Parameters:
| Parameter | Chloropyridazine Route | Fluoropyridazine Route |
|---|---|---|
| Temperature | 50°C | 100°C |
| Base | NaHCO₃ | HI (57%) |
| Yield | 75–85% | 80–88% |
| Purity (HPLC) | ≥95% | ≥97% |
Carboxamide Formation at the 6-Position
The 6-carboxamide group is introduced through sequential hydrolysis, chlorination, and amidation.
Hydrolysis of Ester to Carboxylic Acid
Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate undergoes hydrolysis with 6N HCl (reflux, 6 hr), yielding the carboxylic acid derivative (92–95% purity).
Chlorination with Thionyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) and catalytic DMF (80°C, 1.5 hr) to form the acyl chloride. Excess SOCl₂ is removed via toluene azeotrope, achieving quantitative conversion.
Coupling with 4-Chloro-3-fluoroaniline
The acyl chloride reacts with 4-chloro-3-fluoroaniline in DMF using K₂CO₃ (90°C, 3 hr), followed by neutralization with NH₄OH. This step yields the target carboxamide with 85–90% efficiency.
Optimization Data:
| Condition | Effect on Yield |
|---|---|
| K₂CO₃ (1.2 eq) | 85% |
| DMF as solvent | 90% |
| NH₄OH neutralization | Reduces salts |
Purification and Characterization
Crude product is purified via recrystallization (ethyl acetate) or column chromatography.
Recrystallization
Ethyl acetate recrystallization at 0°C yields 95–98% pure product, as confirmed by ¹H NMR (δ 8.86 ppm for aromatic protons).
Chromatographic Purification
Silica gel chromatography (CH₂Cl₂:MeOH 19:1) resolves dimethylated byproducts, enhancing purity to >99%.
Industrial-Scale Considerations
Batch reactors (50–100 L) maintain yields >80% under optimized conditions:
-
Continuous SOCl₂ distillation for chlorination
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Automated pH control during NH₄OH neutralization
-
In-line HPLC monitoring for real-time purity assessment
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the imidazo[1,2-b]pyridazine core can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like SnCl2 or H2/Pd-C.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: SnCl2, H2/Pd-C, NaBH4
Substitution: NaOH, K2CO3, DMF
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and selectivity towards these targets. The imidazo[1,2-b]pyridazine core can interact with the active site of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in its biological effects.
Comparison with Similar Compounds
Table 2: Pharmacological and Physical Properties
Notes:
- Lipophilicity : The target compound’s predicted LogP (~3.2) is lower than sulfonamide-containing analogs (e.g., Compound 14, LogP ~4.5), suggesting better aqueous solubility .
Structural-Activity Relationship (SAR) Insights
Halogen Effects :
- The 3-fluoro position on the phenyl ring (target compound) may improve target binding compared to 2-fluoro () due to reduced steric hindrance .
- Chloro substitution at position 6 () is common in intermediates but may reduce bioavailability compared to carboxamide derivatives .
Heterocyclic Modifications :
- Imidazo[1,2-b]pyridazine cores (target compound, –7) show broader kinase inhibition profiles than oxazolo[5,4-b]pyridine derivatives (), likely due to enhanced π-π stacking .
Biological Activity
N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : Imidazo[1,2-b]pyridazine
- Substituents : A chloro and fluorophenyl group along with a carboxamide functional group.
These structural elements contribute to its biological properties and interactions with various biological targets.
Antiparasitic Activity
Recent studies have evaluated the antiparasitic effects of compounds related to imidazo[1,2-b]pyridazine derivatives. For instance, a related compound demonstrated significant activity against Leishmania donovani and Trypanosoma brucei brucei with an EC50 value of 0.38 µM against the trypomastigote form of T. b. brucei. However, it showed limited solubility and activity against other forms, indicating that structural modifications could enhance efficacy and solubility .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of monoamine oxidase (MAO). Compounds within the same chemical family have shown promising inhibitory activities with IC50 values as low as 0.013 µM for MAO-B. This suggests that this compound may exhibit similar properties, making it a candidate for treating neurodegenerative disorders .
Cytotoxicity Studies
Cytotoxicity assays using HepG2 cell lines indicate varying levels of toxicity among related compounds. For example, one derivative showed a CC50 greater than 7.8 µM, indicating a relatively low toxicity profile in vitro . Further studies are necessary to evaluate the specific cytotoxic effects of this compound.
Table 1: Biological Activity Summary
| Compound | Target Organism/Enzyme | EC50/IC50 Value (µM) | Remarks |
|---|---|---|---|
| This compound | T. b. brucei (trypomastigote) | 0.38 | Significant activity |
| Related Compound | L. donovani (promastigote) | >15.6 | Poor activity |
| Related Compound | MAO-B | 0.013 | Potent inhibitor |
| Related Compound | HepG2 Cell Line | >7.8 | Low cytotoxicity |
Case Studies
- Antiparasitic Activity : A study evaluated several imidazo[1,2-b]pyridazine derivatives against Leishmania spp., highlighting the need for structural optimization to improve solubility and efficacy .
- Enzyme Inhibition : Another investigation focused on MAO inhibition by pyridazinone derivatives, demonstrating that specific substitutions significantly enhance inhibitory potency .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how do reaction conditions optimize yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyridazine core. A common approach includes nucleophilic substitution to introduce the 4-chloro-3-fluorophenyl group and carboxamide functionalization. Critical parameters include:
- Temperature control (0–10°C for aldehyde formation, ).
- Solvent selection (polar aprotic solvents for nucleophilic substitutions, ).
- Catalysts (e.g., Pd-based catalysts for cross-coupling reactions, ).
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Critical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and ring structure (e.g., H NMR for methyl group verification, ).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for pharmacological studies, ).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 270.26 g/mol for the core structure, ).
- Advanced Methods : X-ray crystallography or computational modeling (e.g., density functional theory) for 3D conformation analysis .
Q. What biological targets are associated with this compound, and how are they identified experimentally?
- Primary Targets :
- Kinases : Evaluated via competitive binding assays (e.g., ADP-Glo™ kinase assays, ).
- Phosphodiesterases (PDEs) : Assessed using cyclic nucleotide hydrolysis assays ().
- Inflammatory mediators (e.g., IL-17A): Tested in cytokine inhibition assays ().
- Experimental Validation : Target engagement is confirmed using:
- Surface Plasmon Resonance (SPR) for binding kinetics.
- Cellular thermal shift assays (CETSA) for target stability .
Advanced Research Questions
Q. How do structural modifications at the imidazo[1,2-b]pyridazine core influence kinase inhibition potency and selectivity?
- SAR Insights :
- 2-Methyl group : Enhances metabolic stability but may reduce solubility ( ).
- 4-Chloro-3-fluorophenyl substituent : Increases hydrophobic interactions with kinase ATP-binding pockets ().
- Carboxamide moiety : Critical for hydrogen bonding with catalytic lysine residues ().
- Testing Strategy : Iterative synthesis of analogs followed by enzymatic IC profiling and selectivity screening against kinase panels (e.g., Eurofins KinaseProfiler™) .
Q. How can researchers resolve contradictory findings regarding its mechanism of action across studies?
- Case Example : Some studies emphasize kinase inhibition (), while others propose PDE or IL-17A targeting ().
- Resolution Strategies :
- Off-target profiling : Use proteome-wide affinity chromatography to identify secondary targets.
- Genetic knockdown models : Validate target dependency in cellular assays (e.g., CRISPR/Cas9-mediated kinase deletion) .
Q. What computational approaches best predict target interactions, and how do they align with empirical data?
- In Silico Methods :
- Molecular docking : AutoDock Vina for binding pose prediction ().
- Molecular dynamics simulations : GROMACS for stability analysis of ligand-target complexes ().
- Validation : Correlation between computed binding free energies and experimental IC values (R > 0.7 considered predictive) .
Q. How does the chloro-fluorophenyl substituent influence pharmacokinetic properties such as solubility and bioavailability?
- Impact Analysis :
- LogP : Increased hydrophobicity (LogP ~3.5) may reduce aqueous solubility but enhance membrane permeability ( ).
- Metabolic stability : Fluorine atoms mitigate oxidative metabolism ().
Q. What in vitro and in vivo models are optimal for evaluating its therapeutic potential in oncology or inflammatory diseases?
- In Vitro Models :
- Cancer : NCI-60 cell line panel for cytotoxicity screening ( ).
- Inflammation : THP-1 macrophages for IL-6/IL-1β suppression assays ().
- In Vivo Models :
- Xenografts : Murine models with patient-derived tumors (PDX) for efficacy testing ().
- Collagen-induced arthritis (CIA) : For anti-inflammatory activity validation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
